N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide is a complex organic compound featuring an indole moiety and a chloro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the indole derivative and the chloro-methoxyphenyl derivative. These intermediates are then coupled using oxalyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chloro-methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)ethanamine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It serves as a probe in biological studies to understand the interaction of indole derivatives with various biomolecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs targeting cancer and microbial infections.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety interacts with the active sites of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
N-(2-(1H-indol-3-yl)ethyl)-acetamide
Uniqueness: N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide stands out due to its unique combination of the indole and chloro-methoxyphenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-13(20)10-16(17)23-19(25)18(24)21-9-8-12-11-22-15-5-3-2-4-14(12)15/h2-7,10-11,22H,8-9H2,1H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBOULQVKAZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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